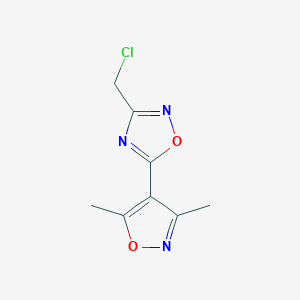![molecular formula C19H15F3N2O5 B069963 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 189746-15-4](/img/structure/B69963.png)
2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Overview
Description
Scientific Research Applications
Synthesis of Pyrroloquinolines : A study by Roberts et al. (1997) demonstrated the synthesis of pyrrolo[4,3,2-de]quinolines from similar compounds, suggesting applications in organic synthesis and medicinal chemistry (Roberts, Joule, Bros, & Álvarez, 1997).
Friedländer's Cyclization Reaction : Khan, El-Gamal, and Oh (2013) optimized the reaction conditions for synthesizing 3-(aryloxy)quinoline derivatives, indicating potential in developing novel compounds with anticancer activities (Khan, El-Gamal, & Oh, 2013).
Antimicrobial and Antioxidant Activities : Bhosale, Shirame, and Jadhav (2013) synthesized new triazole quinoline derivatives and evaluated them for antimicrobial and antioxidant activities, highlighting potential applications in pharmaceutical development (Bhosale, Shirame, & Jadhav, 2013).
Analogs of Antitumor Alkaloids : Phillips and Castle (1980) synthesized quino[1,2-c]quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids, suggesting applications in cancer therapy research (Phillips & Castle, 1980).
Quantitative Analysis in Antimalarial Research : Karle and Olmeda (1988) developed a method for quantifying a new antimalarial compound, indicating its application in pharmacokinetic studies and antimalarial drug development (Karle & Olmeda, 1988).
Electrochemical Behavior Studies : Hazard et al. (1991) investigated the electrochemical behavior of nifedipine and related compounds, including derivatives of quinolines, for potential applications in electrochemistry and pharmaceutical analysis (Hazard et al., 1991).
Metabolism of Antimalarial Agents : Idowu, Peggins, Brewer, and Kelley (1995) studied the in vitro metabolism of an 8-aminoquinoline antimalarial agent, highlighting its relevance in understanding drug metabolism and designing safer antimalarial drugs (Idowu, Peggins, Brewer, & Kelley, 1995).
Oligoamide Foldamers : Jiang, Leger, Dolain, Guionneau, and Huc (2003) synthesized and characterized helical structures of oligoamides of quinolinecarboxylic acid, indicating potential applications in structural biology and materials science (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Anti-Breast Cancer Agents : Shi et al. (2008) discovered anti-breast cancer agents derived from substituted quinolines, suggesting significant potential in cancer treatment research (Shi, Nguyen, Battina, Rana, Takemoto, Chiang, & Hua, 2008).
Antimalarial Tissue Schizonticides : Zheng, Chen, and Gao (1991) synthesized analogues of primaquine, demonstrating their potential as antimalarial tissue schizonticides (Zheng, Chen, & Gao, 1991).
properties
IUPAC Name |
2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJUNBCKSPWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453668 | |
| Record name | 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline | |
CAS RN |
189746-15-4 | |
| Record name | 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189746-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)